CDK8-IN-32
Description
Properties
Molecular Formula |
C14H10ClN3O2S |
|---|---|
Molecular Weight |
319.76 |
IUPAC Name |
7-Amino-4-(4-chlorophenoxy)thieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2S/c15-7-1-3-8(4-2-7)20-10-6-18-13(16)12-9(10)5-11(21-12)14(17)19/h1-6H,(H2,16,18)(H2,17,19) |
InChI Key |
ZMWFSXAKXCNWGH-UHFFFAOYSA-N |
SMILES |
O=C(C(S1)=CC2=C1C(N)=NC=C2OC3=CC=C(Cl)C=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDK8-IN-32; CDK8IN32; CDK8 IN32; CDK8IN-32; CDK8-IN32; CDK8IN 32 |
Origin of Product |
United States |
Mechanism of Action of Cdk8 in 32
Direct Enzymatic Inhibition of CDK8 Kinase Activity
CDK8-IN-32 (referred to as Compound 32 in relevant studies) is recognized as a potent inhibitor of Cyclin-dependent kinase 8 (CDK8) nih.gov. Its inhibitory action is evidenced by its ability to reduce the phosphorylation of STAT1, a known substrate of CDK8, in HCT-116 cells nih.gov.
The half-maximal inhibitory concentration (IC50) of this compound for CDK8/cyclin C is 1.1 µM nih.gov.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Kinase/Complex | IC50 (µM) | Selectivity (vs. CDK8/Cyclin C) | Reference |
| CDK8/Cyclin C | 1.1 | N/A | nih.gov |
| CDK9/Cyclin T1 | 1.1 | 730-fold | nih.gov |
Specificity and Selectivity Profile of this compound Towards CDK8 and CDK19
This compound demonstrates significant selectivity for CDK8/cyclin C, showing a 730-fold selectivity over CDK9/cyclin T1 nih.gov. This compound was specifically developed to achieve potent and selective CDK8 inhibition nih.gov. Its functional profile has been observed to phenocopy the effects seen in CDK8/CDK19 knockout cells, implying a functional impact on both CDK8 and its paralog CDK19 nih.gov.
Comparative Kinase Selectivity Profiling of this compound against Other Kinases
While this compound exhibits a notable selectivity against CDK9, detailed comprehensive kinase selectivity profiling against a broader panel of other kinases for this compound is not explicitly provided in the accessible search results, though it is generally described as "kinase selective" nih.gov.
Structural Basis of this compound Binding to CDK8/CDK19
The binding of this compound to CDK8/Cyclin C involves specific molecular interactions.
Analysis of Binding Interactions (e.g., hydrogen bonds, hydrophobic interactions)
Co-crystallization studies of compounds belonging to the same chemical series as this compound (specifically, 6-aza-benzothiophene containing compounds) with CDK8 and cyclin C have revealed a distinct binding mode acs.org. This compound forms a single hydrogen bond with the hinge residue A100 and an additional hydrogen bond with K252 acs.org. Furthermore, a crucial cation-π interaction is observed with R356 acs.org.
Table 2: Key Binding Interactions of this compound with CDK8/Cyclin C (based on related compounds)
| Residue | Type of Interaction | Reference |
| A100 | Hydrogen bond | acs.org |
| K252 | Hydrogen bond | acs.org |
| R356 | Cation-π interaction | acs.org |
Note: The specific interactions listed are based on co-crystallization studies of related compounds from the same chemical series as this compound.
Downstream Molecular Consequences of this compound-Mediated Inhibition
Inhibition by this compound leads to several molecular consequences downstream of CDK8 activity.
This compound has been shown to effectively reduce the phosphorylation of STAT1 in HCT-116 cells, indicating its impact on this key signaling molecule nih.gov. Interestingly, the antiproliferative effects observed with this compound in HCT-116 colon cancer cells were found to be independent of its direct inhibition of CDK8/CDK19. This was demonstrated by identical growth inhibition curves in wild-type, CDK8 knockout, and CDK8/CDK19 knockout HCT-116 cell lines, suggesting that off-target effects may contribute to its antiproliferative activity in this specific cellular context nih.gov.
As a component of the Mediator complex, CDK8 plays a crucial role in modulating the transcriptional activity of RNA polymerase II and regulating various signaling pathways, including Wnt/β-catenin, Notch, p53, and TGF-β nih.govfrontiersin.org. Inhibition of CDK8 can lead to a decrease in the signaling of pro-inflammatory cytokines acs.org. Other CDK8/19 inhibitors have been shown to affect gene expression regulated by STAT1 and the WNT pathway, and to influence the G1/S phase transition by modulating mRNA expression levels of cell cycle regulators frontiersin.orgnih.gov. They can also reduce S-phase DNA:RNA hybrid formation and transcription-replication stress oup.com.
Cellular and Molecular Impacts of Cdk8 in 32
Effects on Transcriptional Programs
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that can function as both a coactivator and a repressor of gene expression, depending on the cellular context and signaling pathway. nih.govtandfonline.com It is a component of the Mediator complex, which acts as a bridge between DNA-binding transcription factors and the RNA polymerase II (RNAPII) machinery. nih.govnih.gov The kinase activity of CDK8 allows it to phosphorylate various substrates, including transcription factors and components of the transcriptional machinery, thereby modulating their function. nih.govnih.gov
Inhibition of CDK8 can lead to widespread changes in gene expression. nih.gov The role of CDK8 is complex; while historically viewed as a transcriptional repressor, numerous studies have demonstrated its function as a positive regulator across various gene networks. nih.govnih.govresearchgate.net For instance, CDK8 is a positive regulator of genes within the serum response network, which includes oncogenic transcription factors. nih.govnih.gov
Microarray analyses have revealed that CDK8-mediated phosphorylation of the transcription factor STAT1 can positively or negatively regulate over 40% of genes responsive to interferon-gamma (IFN-γ). nih.govnih.gov Similarly, within the p53 transcriptional program, CDK8 predominantly acts as a positive regulator of transcription. nih.gov The inhibition of CDK8 and its paralog CDK19 can lead to significant transcriptional changes, affecting pathways that control cell proliferation and interferon/STAT signaling. sc.edu In specific cancer models, such as prostate cancer, inhibiting CDK8/19 affects the gene expression patterns of regulators involved in the G1/S cell cycle transition. oncotarget.com
The impact of CDK8 inhibition is context-dependent, with studies showing that it can either activate or repress transcription in a cell- and gene-specific manner. nih.gov For example, while CDK8 inhibition can suppress the expression of certain NF-κB target genes, it can also lead to the upregulation of super-enhancer-associated genes in other contexts. nih.govwikipedia.org
CDK8 plays a crucial role in regulating the activity of the Signal Transducer and Activator of Transcription (STAT) family of proteins through direct phosphorylation. This modulation is critical for cytokine signaling pathways. nih.govmdpi.com
STAT1: CDK8 has been identified as the kinase responsible for phosphorylating STAT1 on serine 727 (S727) within its transactivation domain (TAD) in response to IFN-γ stimulation. nih.govnih.govtandfonline.comresearchgate.net This phosphorylation event is a key regulatory step, with CDK8-mediated S727 phosphorylation having divergent effects on gene expression; it can either enhance or suppress the transcription of different IFN-γ target genes. nih.govnih.gov The recruitment of CDK8 to these gene promoters is dependent on STAT1. nih.gov This regulation is essential for a proper antiviral response. nih.govmdpi.com
STAT3: In the context of Interleukin-6 (IL-6) signaling, CDK8 acts as a negative regulator of STAT3-mediated transcription. biorxiv.orgnih.gov Upon IL-6 stimulation, CDK8 interacts with and phosphorylates STAT3 on S727 in the nucleus. biorxiv.orgdundee.ac.uk This phosphorylation event triggers the dissociation of STAT3 from chromatin, terminating its transcriptional activity. biorxiv.orgnih.gov Consequently, inhibition of CDK8 activity leads to increased and prolonged binding of STAT3 to its target DNA sites, resulting in enhanced gene expression. biorxiv.orgnih.govdundee.ac.uk
STAT5: CDK8 also phosphorylates the TAD of STAT5. nih.govnih.govmdpi.com In innate lymphoid cells, CDK8 and its paralog CDK19 are crucial for activation by phosphorylating serine residues on STAT5, a process implicated in the development of lung fibrosis. researchgate.net Treatment with a CDK8/19 inhibitor has been shown to suppress the phosphorylation of STAT5. researchgate.net
| STAT Protein | Phosphorylation Site | Effect of CDK8-mediated Phosphorylation | Signaling Pathway | Reference |
|---|---|---|---|---|
| STAT1 | Serine 727 (S727) | Both positive and negative regulation of gene expression | Interferon-γ (IFN-γ) | nih.govnih.govtandfonline.com |
| STAT3 | Serine 727 (S727) | Negative regulation; terminates transcription | Interleukin-6 (IL-6) | biorxiv.orgnih.govdundee.ac.uk |
| STAT5 | Transactivation Domain (TAD) | Phosphorylation required for activation | Cytokine signaling (e.g., IL-2, IL-33) | nih.govmdpi.comresearchgate.net |
CDK8 is a critical positive regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers, particularly colorectal cancer. nih.govnih.govresearchgate.net CDK8 is often amplified and overexpressed in colorectal cancers, where its activity is essential for the proliferation of cancer cells that depend on β-catenin. nih.gov
The mechanism by which CDK8 enhances β-catenin-driven transcription is multifaceted. Its kinase activity is essential for this function. researchgate.net CDK8 can enhance the transcriptional activity of β-catenin, potentially through direct phosphorylation or by affecting the transcriptional machinery. mdpi.comnih.gov Furthermore, CDK8 phosphorylates the transcription factor E2F1, which hinders E2F1's ability to suppress β-catenin. mdpi.comnih.govnih.gov In hepatocellular carcinoma, the aberrant expression of both CDK8 and β-catenin is correlated with tumor progression and poor prognosis, suggesting CDK8 may promote the nuclear entry of β-catenin. nih.gov The kinase module of the Mediator complex, including CDK8 and MED12, plays a key role in transducing signals from the β-catenin transactivation domain to the transcriptional machinery. tandfonline.com
CDK8 is a key modulator of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which regulate a multitude of cellular processes. mdpi.comnih.govnih.gov The primary effectors of these pathways are the SMAD transcription factors. nih.gov
Following activation by TGF-β or BMP receptor kinases, receptor-activated SMADs (R-SMADs) translocate to the nucleus. mdpi.comnih.gov In the nucleus, CDK8 and its close homolog CDK9 phosphorylate R-SMADs (specifically Smad1 in the BMP pathway and Smads 2/3 in the TGF-β pathway) in their linker region. mdpi.comnih.govnih.gov This agonist-induced phosphorylation is a crucial step that promotes the transcriptional activity of the SMADs. nih.govnih.gov This process can involve the recruitment of coactivators like Yes-associated protein 1 (YAP1). nih.govnih.gov This CDK8-mediated regulation is involved in complex cellular processes such as epithelial-to-mesenchymal transition (EMT). nih.govexlibrisgroup.comarizona.edu In addition to enhancing their transcriptional function, this phosphorylation by CDK8 also primes the activated SMAD proteins for subsequent proteasome-mediated degradation, thus creating a cycle of SMAD utilization and turnover. mdpi.comnih.govnih.gov
| Pathway | Key Transcription Factor | CDK8 Action | Functional Consequence | Reference |
|---|---|---|---|---|
| BMP Signaling | Smad1/5/8 | Phosphorylates linker region in the nucleus | Promotes transcriptional activation; Primes for degradation | mdpi.comnih.gov |
| TGF-β Signaling | Smad2/3 | Phosphorylates linker region in the nucleus | Promotes transcriptional activation; Primes for degradation | mdpi.comnih.govnih.gov |
CDK8 acts as a stimulus-specific positive coactivator within the p53 tumor suppressor transcriptional network. nih.govnih.gov The p53 pathway is a critical defense against cancer, inducing responses like cell-cycle arrest and apoptosis. nih.gov
The recruitment of CDK8 to p53 target genes, such as p21 and Hdm2, occurs specifically under conditions that lead to strong transcriptional activation. nih.gov For example, CDK8, along with other components of the Mediator kinase module (MED12 and Cyclin C), is recruited to the p21 locus upon p53 activation by the compound Nutlin 3, but not in response to DNA damage from UV radiation. nih.gov The level of CDK8 occupancy at these p53 target genes shows a positive correlation with the strength of their transcriptional activity. nih.gov RNA interference studies have confirmed that CDK8 functions as a coactivator for the transcription of genes like p21 and Hdm2. nih.gov This indicates that CDK8 plays a nuanced, signal-dependent role in fine-tuning the p53-mediated stress response. nih.govnih.gov
Specific Modulation of Transcription Factor Activity
Regulation of NOTCH Signaling
Cyclin-dependent kinase 8 (CDK8) is a known regulator of the NOTCH signaling pathway, which is crucial for cell-cell communication and determination of cell fate. nih.govmdpi.com CDK8 can directly interact with and phosphorylate the NOTCH intracellular domain (ICD). wikipedia.orgbiorxiv.org This phosphorylation event is facilitated by the transcriptional coactivator Mastermind, which recruits the CDK8-Cyclin C complex to the NOTCH ICD. biorxiv.orgnih.gov This action serves to coordinate the transcriptional activation by the NOTCH ICD with its eventual turnover, thereby modulating the duration and intensity of NOTCH signaling. nih.govnih.gov
In some cellular contexts, this regulatory function of CDK8 may act as a tumor suppression mechanism by promoting the degradation of the oncogenic NOTCH ICD. wikipedia.org As a potent and selective inhibitor of CDK8 kinase activity, CDK8-IN-32 would be expected to block the CDK8-mediated phosphorylation of the NOTCH ICD. This inhibition would consequently interfere with the regulated turnover of the NOTCH ICD, potentially leading to its accumulation and altered downstream signaling.
Effects on SREBP and Lipid Metabolism-Related Transcription
CDK8 plays a significant role as a negative regulator of lipid synthesis through its interaction with Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, which are master transcriptional regulators of lipogenesis. jci.orgnih.gov Research has demonstrated that CDK8 phosphorylates the nuclear form of SREBP-1c at a conserved threonine residue. jci.org This phosphorylation event marks SREBP-1c for enhanced ubiquitination and subsequent degradation by the proteasome. jci.orgthieme-connect.de By promoting the degradation of SREBP-1c, CDK8 effectively represses the transcription of key lipogenic enzymes and reduces lipid accumulation. jci.orgnih.gov
Genetic knockdown of CDK8 has been shown to increase the levels of SREBP-1c target genes, such as Fatty Acid Synthase (FAS), Acetyl-CoA Synthetase (ACS), and Stearoyl-CoA Desaturase 1 (SCD1), which correlates with elevated hepatic triglyceride levels. nih.govresearchgate.net The inhibition of CDK8's kinase activity by a molecule like this compound is therefore anticipated to prevent the phosphorylation and subsequent degradation of SREBP-1c. This would lead to the stabilization of SREBP-1c, allowing it to accumulate in the nucleus and activate the transcription of genes involved in lipid biosynthesis.
| Target Protein | Effect of CDK8 | Expected Effect of this compound | Downstream Transcriptional Impact |
| SREBP-1c | Phosphorylates for degradation | Inhibition of phosphorylation | Increased transcription of lipogenic genes (e.g., FAS, ACS, SCD1) |
Interactions with E2F1 and Cell Cycle Regulators
CDK8 directly interacts with and modulates the activity of the transcription factor E2F1, a key regulator of cell cycle progression and apoptosis. nih.govnih.gov Specifically, CDK8 phosphorylates E2F1 on serine 375, an action that represses the transcriptional activity of E2F1 without altering its protein stability. nih.govnih.govresearchgate.net This inhibitory function of CDK8 on E2F1 is significant in certain cancers, such as colorectal cancer, where it can alleviate E2F1-mediated repression of the Wnt/β-catenin signaling pathway, thereby promoting cell proliferation. nih.govmdpi.comnih.gov
The use of selective CDK8 inhibitors has been shown to decrease the phosphorylation of E2F1. nih.gov In line with this, studies in Drosophila have shown that depleting CDK8 and its partner Cyclin C enhances the expression of E2F1 target genes and promotes cell cycle progression. biorxiv.orgnih.govnih.gov Therefore, treatment with this compound is expected to inhibit the phosphorylation of E2F1, leading to an enhancement of its transcriptional activity and potentially altering the expression of genes critical for cell cycle control.
Role in Super-Enhancer Regulation
Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes defining cell identity and are often implicated in disease states. CDK8 has been identified as a component of the protein complexes that occupy SEs, alongside the Mediator complex subunit MED1 and the chromatin regulator BRD4. nih.gov
The role of CDK8 at super-enhancers appears to be complex and context-dependent. In some cancer types, such as acute myeloid leukemia (AML), CDK8 and its paralog CDK19 can function as negative regulators of key SE-associated genes. nih.govoup.com Pharmacological inhibition of CDK8/19 in these cells leads to a disproportionate upregulation of SE-associated genes, including those with tumor-suppressive and lineage-controlling functions. wikipedia.orgnih.govactanaturae.ru This can result in the restoration of a more differentiated cellular phenotype and a reduction in proliferation. actanaturae.ru Conversely, in other contexts, CDK8 inhibition can lead to the increased expression of SE-regulated oncogenes like MYC. actanaturae.runih.gov The precise effect of this compound on super-enhancer function would likely depend on the specific cellular lineage and the set of super-enhancer-driven genes that are sensitive to CDK8 kinase activity.
Influence on Cellular Phenotypes In Vitro
Impact on Cellular Proliferation and Viability
The effect of inhibiting CDK8 with this compound on cellular proliferation and viability is highly dependent on the cellular context. While CDK8 is considered an oncogene in certain cancers, and its knockdown can reduce proliferation in those cells, the direct anti-proliferative effects of specific inhibitors are not universal. nih.govmdpi.com
Studies on the potent and selective inhibitor this compound (referred to as compound 32 in the literature) revealed weak anti-proliferative activity in the HCT-116 colon cancer cell line. nih.gov Critically, further investigation showed that this weak growth inhibition was identical across wild-type, CDK8 knockout, and CDK8/19 double-knockout HCT-116 cells, indicating that the observed effect was independent of CDK8/19 inhibition and likely due to off-target activity. nih.gov In contrast, other selective CDK8/19 inhibitors have demonstrated anti-proliferative effects in different cancer cell models, including AML and prostate cancer. nih.govnih.gov Interestingly, some genetic studies in Drosophila have shown that depletion of CDK8 and Cyclin C can actually promote cell proliferation. biorxiv.orgnih.gov
| Cell Line / Model | Effect of CDK8/19 Inhibition/Depletion | Specific Compound/Method | Reference |
| HCT-116 (Colon) | Weak, off-target anti-proliferative activity | This compound (Compound 32) | nih.gov |
| AML Cell Lines | Anti-leukemic activity | Cortistatin A | wikipedia.orgnih.gov |
| VCaP (Prostate) | Anti-proliferative activity | T-474 / T-418 | nih.gov |
| Drosophila | Promoted cell proliferation | Genetic depletion | biorxiv.orgnih.gov |
Effects on Cell Cycle Progression (e.g., G0/G1 arrest)
The influence of CDK8 inhibition on cell cycle progression is also multifaceted and can lead to opposing outcomes in different biological systems. In some studies involving colorectal cancer cell lines, the knockdown of CDK8 resulted in a G0/G1 cell cycle arrest, which is consistent with an anti-proliferative effect. nih.govnih.gov
However, other studies using highly selective small-molecule inhibitors of CDK8/19 have reported a contrasting effect. In prostate cancer cells, for instance, treatment with CDK8/19 inhibitors led to a decrease in the G1 phase cell population and a corresponding increase in the S phase population. nih.govoncotarget.com This suggests an acceleration of the G1/S transition, which, rather than arresting the cell cycle, pushes cells prematurely into DNA synthesis. nih.gov Similarly, in chronic myelogenous leukemia cells, a CDK8/19 inhibitor was found to abrogate the G1 arrest induced by other therapeutic agents. researchgate.net These findings highlight the complex, context-specific role of CDK8 in regulating the cell cycle, where its inhibition can lead to either cell cycle arrest or an accelerated, potentially aberrant, progression into S phase.
Modulation of Cellular Differentiation Status
Inhibition of Cyclin-Dependent Kinase 8 (CDK8), the target of this compound, plays a critical role in governing cellular differentiation processes. The Mediator kinase module, of which CDK8 is a key component, is instrumental in controlling the transcriptional programs that determine cell lineage specification. nih.govsemanticscholar.org In both human and mouse models, CDK8 and its paralog CDK19 function redundantly to regulate intestinal lineage specification. semanticscholar.org Pharmacological inhibition of CDK8/19 kinase activity leads to a notable loss of Paneth cells and a decrease in other secretory cell lineages, such as goblet and tuft cells, while concurrently increasing the number of absorptive enterocytes. nih.govresearchgate.net
This regulation is achieved through the interaction between the Mediator complex and the chromatin remodeling complex SWI/SNF. nih.govsemanticscholar.org The CDK8/19 module phosphorylates key components of the SWI/SNF complex, a process that is essential for the expression of lineage-specifying factors like ATOH1. researchgate.net Consequently, loss of CDK8/19 activity disrupts this interaction, leading to altered transcriptional states and a shift in intestinal cell differentiation. nih.gov Beyond the intestine, CDK8 has been shown to be essential for maintaining embryonic stem cells in an undifferentiated, pluripotent state. researchgate.net This suggests that targeting CDK8 can serve as a molecular switch to push cells towards a more differentiated phenotype. mdpi.com
| Cell/Tissue Type | Effect of CDK8/19 Inhibition | Key Molecular Mechanisms | Source |
|---|---|---|---|
| Intestinal Epithelium (Mouse and Human) | Decreased secretory cells (Paneth, Goblet, Tuft); Increased absorptive cells (Enterocytes) | Disruption of MED12-Mediator and SWI/SNF co-localization at enhancers; Reduced expression of ATOH1. nih.govresearchgate.net | nih.govresearchgate.net |
| Embryonic Stem Cells | Promotes differentiation, loss of pluripotency. | Required for maintaining the undifferentiated state. researchgate.net | researchgate.net |
| Myometrial Stem Cells | Drives differentiation. | Reprogramming of super-enhancers. semanticscholar.org | semanticscholar.org |
Regulation of Cellular Migration and Invasion
CDK8 is a significant promoter of cancer cell invasion and metastasis. nih.govfrontiersin.org Pharmacological or genetic inhibition of CDK8 and its homolog CDK19 has been shown to significantly reduce the migration and invasiveness of various cancer cells, including those from prostate, colon, and breast cancers. nih.govnih.gov While inhibition of CDK8/19 kinase activity may only have a minor impact on cell viability, its effect on reducing cell motility is consistently observed across multiple solid tumors. nih.gov
The mechanisms through which CDK8 influences migration and invasion are multifaceted. In colon cancer, CDK8 facilitates the activation of Yes-associated protein (YAP) through direct phosphorylation, which in turn promotes cell migration. nih.govfrontiersin.org In pancreatic cancer, mutated K-ras can promote CDK8 expression, which then activates the Wnt/β-catenin signaling pathway, a key driver of invasive cell behavior. nih.govnih.gov Furthermore, CDK8 can upregulate the expression of genes associated with angiogenesis and tissue remodeling, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), further contributing to the metastatic potential of tumor cells. mdpi.com The knockdown of CDK8 in lung squamous cell carcinoma has been shown to attenuate cell invasion by inhibiting β-catenin expression and promoting the expression of the cell adhesion molecule E-cadherin. nih.gov
| Cancer Type | Effect of CDK8/19 Inhibition | Associated Signaling Pathways | Source |
|---|---|---|---|
| Prostate Cancer | Significantly reduced migration and invasiveness. | Underlying mechanism not fully elucidated but consistently observed. nih.gov | nih.gov |
| Colon Cancer | Suppressed metastatic growth and migration. | Inhibition of YAP activation. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Pancreatic Cancer | Reduced invasiveness. | Downregulation of Wnt/β-catenin signaling. nih.govnih.gov | nih.govnih.gov |
| Lung Squamous Cell Carcinoma | Attenuated cell invasion. | Inhibition of β-catenin and promotion of E-cadherin. nih.gov | nih.gov |
Induction of Epithelial-Mesenchymal Transition (EMT) Processes
Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process that is crucial for cancer progression, conferring migratory and invasive properties to tumor cells. mdpi.com CDK8 has been identified as a key driver of EMT. mdpi.comnih.gov In pancreatic cancer models, CDK8 is activated by mutated K-ras and stimulates EMT through the Wnt signaling pathway, leading to increased expression of EMT-associated transcription factors like Snail1 and ZEB1. nih.govfrontiersin.org
Furthermore, CDK8/19 activity is required for BMP4-induced EMT in various cancer models. nih.govexlibrisgroup.com Pharmacological or genetic inhibition of CDK8/19 abrogates BMP-induced EMT, preventing changes in cell morphology, the expression of EMT-transcription factors, and tumor cell invasion. nih.govexlibrisgroup.com This effect is linked to the mechanosensitive protein YAP1, as CDK8 controls the TGF-β/BMP-responsive activation of SMAD proteins through the recruitment of YAP1. nih.govexlibrisgroup.com Analysis of high-grade serous ovarian tumors has revealed a direct correlation between the expression of CDK8 and EMT-associated transcription factors, with high CDK8 levels correlating with shorter relapse-free survival. nih.govnih.gov
| Context | Role of CDK8 | Effect of CDK8/19 Inhibition | Key Molecular Players | Source |
|---|---|---|---|---|
| Pancreatic Cancer | Promotes EMT. | Reduces EMT induction. | Mutant K-ras, Wnt/β-catenin, Snail1, ZEB1. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Ovarian and other Cancers | Required for BMP4-induced EMT. | Abrogates BMP-induced EMT and invasion. | BMP4, SMAD1, YAP1. nih.govexlibrisgroup.com | nih.govexlibrisgroup.com |
| High-Grade Serous Ovarian Tumors | Expression correlates with EMT markers. | Counteracts EMT-promoting factor signaling. nih.gov | EMT-associated transcription factors. nih.govnih.gov | nih.govnih.gov |
Alterations in Cellular Energy Metabolism (e.g., Warburg effect)
Cancer cells frequently reprogram their energy metabolism to favor aerobic glycolysis, a phenomenon known as the Warburg effect, to support rapid growth. nih.govnih.gov CDK8 kinase activity is a key promoter of this metabolic shift. nih.gov Transcriptome analyses have revealed that CDK8 is required for the expression of numerous genes involved in the glycolytic cascade. nih.govresearchgate.net Inhibition of CDK8 impairs the expression of glucose transporters, leading to reduced glucose uptake and a diminished glycolytic capacity in cancer cells. mdpi.comnih.gov
This function of CDK8 is apparent under both normal (normoxia) and low-oxygen (hypoxia) conditions, indicating its central role in promoting the Warburg effect. nih.gov The hypoxia-inducible factor 1-alpha (HIF1α), a master regulator of glycolytic enzymes, acts in synergy with CDK8 to modulate gene expression. mdpi.com By inhibiting CDK8, cancer cells become more sensitive to pharmacological glycolysis inhibitors like 2-deoxy-D-glucose (2DG). nih.gov These findings establish CDK8 as a critical regulator of cancer cell metabolism and suggest that targeting CDK8 could be a valuable strategy, particularly in highly glycolytic tumors. mdpi.comnih.gov
| Metabolic Process | Effect of CDK8 Activity | Effect of CDK8 Inhibition | Associated Factors | Source |
|---|---|---|---|---|
| Glycolysis / Warburg Effect | Promotes aerobic glycolysis. | Reduces glucose uptake and glycolysis. nih.gov | HIF1α. mdpi.com | mdpi.comnih.gov |
| Gene Expression | Required for expression of glycolytic cascade genes. | Impairs expression of glucose transporters and glycolytic enzymes. nih.govresearchgate.net | Multiple glycolytic genes. nih.gov | nih.govresearchgate.net |
| Therapeutic Sensitivity | Supports high glycolytic rate. | Sensitizes cancer cells to glycolysis inhibitors (e.g., 2DG). nih.gov | N/A | nih.gov |
Modulation of Stress Response Pathways
The CDK8 kinase module is a crucial regulator of cellular responses to a variety of environmental and physiological stresses. nih.govresearchwithnj.com It plays a key role in making cell fate decisions—survival or death—in response to different environmental cues. nih.govresearchwithnj.com In yeast, the CDK8 module predominantly acts as a negative regulator of a subset of stress-responsive genes (SRGs); its dissociation from the Mediator complex allows for their transcription. nih.govresearchwithnj.com
In mammalian cells, CDK8 is a positive regulator of genes within the serum response network, which includes oncogenic transcription factors. researchgate.net It is involved in coordinating cellular responses to environmental signals for division or elongation. nih.gov The CDK8 module also plays a transcriptional role in promoting cell survival, particularly during translational machinery stress induced by ribosome-targeting agents. molbiolcell.org Furthermore, CDK8 is involved in pathways responding to drought and cold stress in plants and modulates mitochondrial retrograde signaling. nih.gov In response to stimuli like TNFα, CDK8/19 potentiates the induction of transcription by NFκB, a key player in inflammatory and stress responses. nih.gov This highlights the integral function of CDK8 in integrating various stress signals to orchestrate an appropriate transcriptional output.
| Stress Type | Role of CDK8 Module | Organism/System | Source |
|---|---|---|---|
| General Stress Response | Negatively regulates stress-responsive genes. | Yeast. nih.govresearchwithnj.com | nih.govresearchwithnj.com |
| Serum Response | Positive regulator of immediate-early genes. | Human tumor cell line. researchgate.net | researchgate.net |
| Translational Machinery Stress | Promotes cell survival. | Yeast and Mammalian cells. molbiolcell.org | molbiolcell.org |
| Inflammatory Stress (TNFα) | Potentiates NFκB-driven transcription. | Mammalian cells. nih.gov | nih.gov |
| Abiotic Stress (Drought, Cold) | Positively modulates drought response. | Plants (Arabidopsis). nih.gov | nih.gov |
Investigations into Cdk8 in 32 in Disease Models
Preclinical Studies in In Vitro Cancer Models
Preclinical investigations have explored the potential of CDK8/19 inhibitors, represented by "CDK8-IN-32," across a spectrum of in vitro cancer models, demonstrating varied effects on cell proliferation, migration, invasion, and other oncogenic processes.
Cyclin-dependent kinase 8 (CDK8) is frequently amplified or overexpressed in colorectal carcinoma (CRC), with elevated expression correlating with shorter patient survival and advanced disease stages (III and IV). mdpi.comnih.govnih.gov CDK8 exhibits proto-oncogenic effects by enhancing the transcriptional activity of β-catenin through its interaction with the Wnt pathway. mdpi.comnih.govspandidos-publications.com Additionally, CDK8 can phosphorylate E2F1, thereby impeding its suppressive function on β-catenin. mdpi.com
In vitro studies involving CDK8 knockdown in CRC cell lines, such as HCT116 and HT29, have shown a reduction in cell proliferation and a decrease in the number of cells in the G1 and S phases. mdpi.comnih.gov However, several CDK8/19 kinase inhibitors, including Senexin B, have demonstrated limited efficacy in suppressing the short-term growth of CDK8-overexpressing human colon cancer cell lines (HT29, SW480, HCT116) in culture. nih.govscispace.com Specifically, a 5-day treatment with 1 µM Senexin B did not significantly decrease the colony number in HCT116 and HT29 cells, although it moderately reduced the average colony size. nih.gov In contrast, SW480 cells exhibited a more pronounced response to Senexin B treatment, showing a 4.47-fold decrease in colony number and a 2.78-fold reduction in size. nih.gov These findings suggest that while CDK8 kinase inhibition may not affect short-term cell proliferation in all CRC cell lines, it can moderately inhibit long-term cell growth in some. nih.gov Furthermore, targeting CDK8 has been shown to inhibit the fractional survival of CRC cells and enhance radiation-induced apoptosis in vitro. nih.gov
Table 1: Effects of CDK8/19 Inhibition on Colorectal Carcinoma Cell Lines
| Cell Line | Inhibitor (Example) | Effect on Proliferation/Growth (In Vitro) | Specific Findings | Citation |
| HCT116, HT29 | CDK8 knockdown | Decreased proliferation, reduced G1/S phase cells | - | mdpi.comnih.gov |
| HCT116, HT29 | Senexin B (1 µM) | No significant decrease in colony number; moderately reduced average colony size | 1.39-fold (HCT116), 1.85-fold (HT29) reduction in colony size | nih.gov |
| SW480 | Senexin B (1 µM) | Decreased colony number and size | 4.47-fold decrease in colony number, 2.78-fold reduction in size | nih.gov |
| CRC cells (general) | CDK8 inhibition | Increased IR-induced apoptosis | - | nih.gov |
CDK8/19 inhibitors (CDK8/19i) have demonstrated efficacy in various breast cancer (BrCa) subtypes. In ER-positive BrCa, these inhibitors have been found to suppress tumor growth, prevent the development of estrogen independence, and potentiate the effects of antiestrogens. pnas.orgpnas.orgoncotarget.com Selective CDK8/19i, such as Senexin A and Senexin B, suppress estrogen-induced transcription in ER-positive BrCa cell lines, including MCF-7, and globally attenuate the effect of estrogen on most ER-regulated genes. oncotarget.comresearchgate.net
For HER2-positive BrCa, CDK8/19i can suppress tumor growth and prevent or reverse resistance to HER2-targeting drugs. pnas.orgpnas.orgnih.gov Selective inhibitors like Senexin B and SNX631 have shown synergistic interactions with lapatinib (B449) and trastuzumab in HER2-positive BrCa cell lines, effectively overcoming and preventing drug resistance. nih.gov These synergistic effects are partly mediated through the PI3K/AKT/mTOR pathway and are diminished by PI3K inhibition. nih.gov Furthermore, CDK8/19i have been observed to inhibit STAT1 and STAT3 phosphorylation at S727 and upregulate the tumor suppressor BTG2 in HER2-positive BrCa cells. nih.gov
In triple-negative breast cancer (TNBC), a CDK8/19i was reported to inhibit in vitro proliferation in one TNBC cell line. pnas.orgpnas.org However, another study suggested that CDK8 knockdown, rather than CDK8/19i, exerted anticancer effects, indicating potential kinase-independent mechanisms. pnas.orgpnas.org A selective CDK8/19i, SNX631, showed variable inhibition of proliferation in human TNBC cell lines (MDA-MB-468, HCC-70, HCC-1937, MDA-MB-436, and BT-549) over a 7-day treatment period, but had no effect on MDA-MB-231 and murine 4T1 cells. pnas.org Additionally, CDK19 knockdown has been shown to inhibit the proliferation of TNBC cell lines and the formation of TNBC patient-derived xenograft (PDX) organoid colonies in vitro. biorxiv.org
Table 2: Effects of CDK8/19 Inhibition on Breast Cancer Cell Lines
| Breast Cancer Subtype | Inhibitor (Example) | Effect on Proliferation/Growth (In Vitro) | Specific Findings | Citation |
| ER-positive BrCa | CDK8/19i (Senexin A, Senexin B) | Suppresses tumor growth, prevents estrogen independence, potentiates antiestrogens | Suppresses estrogen-induced transcription; attenuates estrogen effect on ER-regulated genes | pnas.orgpnas.orgoncotarget.comresearchgate.net |
| HER2-positive BrCa | CDK8/19i (Senexin B, SNX631) | Suppresses tumor growth, prevents/reverses resistance to HER2-targeting drugs | Synergistic with lapatinib/trastuzumab; inhibits STAT1/3 phosphorylation; upregulates BTG2 | pnas.orgpnas.orgnih.gov |
| TNBC | CDK8/19i (SNX631) | Variable inhibition of proliferation | Variable inhibition in MDA-MB-468, HCC-70, HCC-1937, MDA-MB-436, BT-549; no effect in MDA-MB-231, 4T1 | pnas.org |
| TNBC | CDK19 knockdown | Inhibited proliferation and PDX organoid colony formation | - | biorxiv.org |
Pharmacological inhibition of CDK8 has been observed to suppress proliferation in a subset of acute myeloid leukemia (AML) cell lines. nih.gov SEL120-34A, a novel and selective CDK8 inhibitor, has demonstrated strong inhibition of proliferation in AML cell lines in vitro. nih.gov Studies revealed that responder AML cell lines were characterized by significantly higher levels of phosphorylated STAT5 S726 and STAT1 S727, while resistant cell lines largely lacked these phosphorylation marks. nih.gov SEL120-34A specifically inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells in vitro. nih.gov
CDK8/19 inhibitors have also been shown to enhance NK-cell-mediated lysis of primary leukemia cells. researchgate.netaacrjournals.org Compounds like BI-1347 and Compound 2 selectively reduced the proliferation of only a small subset of hematologic cancer cell lines, with solid tumor cell lines remaining unaffected. aacrjournals.org Furthermore, newly synthesized steroidal CDK8 inhibitors exhibited EC50 values ranging from 2.7 µM to 10 µM for AML cells, with analog 13 proving most potent (EC50 < 4.1 µM across MOLM-13, MV4-11, and OCI-AML3 cell lines). uib.no These compounds demonstrated selectivity in killing AML cancer cell lines compared to normal cell lines. uib.no
Table 3: Effects of CDK8/19 Inhibition on Acute Myeloid Leukemia Cell Lines
| Cell Line | Inhibitor (Example) | Effect on Proliferation/Viability (In Vitro) | Specific Findings | Citation |
| AML cell lines | SEL120-34A | Strong inhibition of proliferation | Differential activity based on STAT1 S727 and STAT5 S726 phosphorylation levels | nih.gov |
| Primary leukemia cells | CDK8/19 inhibitors | Enhanced NK-cell-mediated lysis | - | researchgate.netaacrjournals.org |
| Hematologic cancer cell lines | BI-1347, Compound 2 | Selective reduction in proliferation | Solid tumor cell lines unaffected | aacrjournals.org |
| MOLM-13, MV4-11, OCI-AML3 | New synthetic steroids (e.g., Analog 13) | EC50 2.7-10 µM; Analog 13 < 4.1 µM | Selectivity to kill AML cells over normal cells | uib.no |
CDK8 has been identified as an oncogene implicated in pancreatic cancer. researchgate.net In vitro studies have demonstrated that silencing CDK8 inhibits angiogenesis in pancreatic cancer cell lines. nih.gov Conversely, overexpression of CDK8 promoted angiogenesis in these cells through the activation of the CDK8-β-catenin-KLF2 signaling axis. nih.gov
Research on pancreatic cancer cell lines has also indicated a correlation between EMT-associated transcription factors and the expression of CDK8/CDK19. mdpi.com Inhibition of CDK8/CDK19, either through compounds like Senexin B or via knockdown, counteracts the signal rewiring of EMT-promoting factors and tumor cell invasion. mdpi.com Furthermore, mutated K-ras has been shown to stimulate CDK8 expression, and both CDK8 and mutated K-ras contribute to cell proliferation and inhibit apoptosis in pancreatic cancer cells in vitro. researchgate.net Both CDK8 and mutated K-ras also promote the invasion and migration of pancreatic cancer cells by positively regulating the Wnt/β-catenin signaling pathway, which in turn increases the expression of Snail1 and ZEB1. researchgate.net CDK8 specifically facilitates cell migration in pancreatic cancer by elevating Snail expression. researchgate.net
Table 4: Effects of CDK8/19 Inhibition on Pancreatic Cancer Cell Lines
| Cell Line | Inhibitor/Intervention (Example) | Effect (In Vitro) | Specific Findings | Citation |
| Pancreatic cancer cell lines | Silencing CDK8 | Inhibited angiogenesis | - | nih.gov |
| Pancreatic cancer cell lines | CDK8 overexpression | Promoted angiogenesis | Via CDK8-β-catenin-KLF2 signaling axis | nih.gov |
| Pancreatic cancer cell lines | CDK8/CDK19 inhibition (Senexin B/knockdown) | Counteracted EMT-promoting factors and tumor cell invasion | - | mdpi.com |
| Pancreatic cancer cell lines | Mutated K-ras & CDK8 | Promoted proliferation, prevented apoptosis, promoted invasion/migration | Via Wnt/β-catenin pathway, increased Snail1/ZEB1 expression | researchgate.net |
In prostate cancer (PCa) cells, inhibition of CDK8/19 has been shown to downregulate cell proliferation and metastasis formation. oup.com Specifically, knockdown of CDK8 using shRNA repressed cell proliferation and induced apoptosis in PC3 and DU145 cell lines, concurrently reducing the protein expression of Wnt/β-catenin pathway components. semanticscholar.org
CDK8/19 inhibition, exemplified by treatment with Senexin A, significantly decreased the migration and invasion of prostate cancer cells in vitro. aacrjournals.orgnih.gov Studies across various PCa cell lines, including LNCaP (AR-positive, enzalutamide-sensitive), 22Rv1 (AR-V7-positive, enzalutamide-resistant), and PC3 (AR-negative, enzalutamide-insensitive), revealed that CDK8/19 inhibition reduced cell proliferation. oup.com Furthermore, CDK8/19 inhibition significantly decreased prostate-specific antigen (PSA) secretion in LNCaP and 22Rv1 cells. oup.com When combined with enzalutamide, CDK8/19 inhibition additively reduced proliferation in 22Rv1 cells. oup.com The CDK8/19 inhibitor SNX631 also produced a moderate but significant inhibition of cell proliferation in 22Rv1 derivatives expressing wild-type CDK8 and/or CDK19, both in androgen-containing and androgen-deprived media. biorxiv.org
Table 5: Effects of CDK8/19 Inhibition on Prostate Cancer Cell Lines
| Cell Line | Inhibitor/Intervention (Example) | Effect (In Vitro) | Specific Findings | Citation |
| PC3, DU145 | CDK8 shRNA knockdown | Repressed proliferation, induced apoptosis | Reduced Wnt/β-catenin pathway components | semanticscholar.org |
| Prostate cancer cells | CDK8/19 inhibition (Senexin A) | Decreased migration and invasion | - | aacrjournals.orgnih.gov |
| LNCaP, 22Rv1, PC3 | CDK8/19 inhibition | Reduced cell proliferation | - | oup.com |
| LNCaP, 22Rv1 | CDK8/19 inhibition | Decreased PSA secretion | - | oup.com |
| 22Rv1 | CDK8/19 inhibition + Enzalutamide | Additively reduced proliferation | - | oup.com |
| 22Rv1 derivatives | SNX631 | Moderate but significant inhibition of proliferation | Effective in both androgen-containing and androgen-deprived media | biorxiv.org |
High levels of CDK8 protein have been observed in metastatic melanoma cells, including human A375 and WM165-1 cell lines. nih.gov Depleting CDK8 from these cell lines, as well as from murine B16-F10 cells, significantly reduced proliferation, with the effect in human cells mediated by G2/M arrest. nih.gov
Studies have also shown that the histone variant macroH2A (mH2A) is globally lost during melanoma progression, and this loss promotes tumor function, at least in part, through the transcriptional upregulation of CDK8. nih.gov In vitro, CDK8 knockdown in melanoma cells depleted of mH2A was able to suppress the proliferative advantage induced by mH2A loss. nih.gov While CDK8/19 inhibitors like BI-1347 demonstrated resistance in murine solid tumor cell lines such as B16-F10 in vitro, their observed in vivo activity suggests a predominantly tumor-extrinsic mechanism, potentially involving the activation of antitumor immunity. researchgate.netaacrjournals.org
Table 6: Effects of CDK8/19 Inhibition/Modulation on Melanoma Cell Lines
| Cell Line | Inhibitor/Intervention (Example) | Effect (In Vitro) | Specific Findings | Citation |
| A375, WM165-1, B16-F10 | CDK8 depletion | Significantly reduced proliferation | G2/M arrest in human cells | nih.gov |
| Melanoma cells (mH2A-depleted) | CDK8 knockdown | Suppressed proliferative advantage | - | nih.gov |
| B16-F10 | BI-1347 | Resistance to inhibition | In contrast to in vivo activity, suggesting extrinsic mechanism | researchgate.netaacrjournals.org |
Synergistic and Combinatorial Research with Cdk8 in 32
Combination with Chemotherapeutic Agents
The combination of CDK8/19 inhibitors with traditional chemotherapeutic agents has shown promise in preclinical studies. By modulating transcriptional responses to cellular stress, CDK8 inhibitors can prevent the activation of survival pathways that are often induced by DNA-damaging chemotherapy, thereby sensitizing cancer cells to treatment.
One study demonstrated that the CDK8/19 inhibitor T-474 potentiated the cytotoxic effects of several topoisomerase inhibitors, including SN-38 (the active metabolite of irinotecan), etoposide, and doxorubicin, in VCaP prostate cancer cells nih.gov. This synergistic effect is thought to arise from the accumulation of DNA damage, as CDK8/19 inhibition can interfere with the DNA damage response, leading to increased cell death nih.gov.
In the context of triple-negative breast cancer (TNBC), a preclinical study combined a CDK inhibitor, CYC065, with the chemotherapy drug eribulin. This combination produced a synergistic effect that was more effective than either drug alone, reducing cancer cell multiplication and viability in both cell cultures and animal models aacrjournals.org. Researchers suggest that CDK inhibitors can help restore beneficial tumor-suppressing pathways that are inhibited by cancer-promoting proteins, thus facilitating cancer cell death when combined with chemotherapy aacrjournals.org. This highlights the potential for combining CDK8 inhibitors with chemotherapy to create more powerful treatment regimens guidetomalariapharmacology.org.
Synergy with Targeted Therapies
CDK8 inhibitors have demonstrated synergistic effects with a range of targeted therapies, offering a strategy to enhance their efficacy and overcome both intrinsic and acquired resistance.
HER2 Inhibitors: In HER2-positive (HER2+) breast cancer, selective CDK8/19 inhibitors like senexin B and SNX631 have shown synergistic interactions with HER2-targeting drugs such as lapatinib (B449) and trastuzumab. This combination has been effective in overcoming and preventing resistance to these targeted agents nih.gov. The synergy is partly mediated through the PI3K/AKT/mTOR pathway and involves the cooperative inhibition of STAT1 and STAT3 phosphorylation nih.gov.
EGFR Inhibitors: While CDK8/19 inhibitors may not directly enhance the immediate effects of EGFR inhibitors or reverse acquired resistance, they have been shown to prevent the development of adaptive resistance. In studies involving breast and colon cancer cell lines, the addition of a CDK8/19 inhibitor strongly suppressed the emergence of resistance to EGFR-targeting drugs like gefitinib, erlotinib, and cetuximab nih.gov. This is likely due to the inhibition of transcriptional reprogramming that allows cancer cells to adapt to the therapy nih.gov.
Anti-androgens: In castration-resistant prostate cancer (CRPC), small molecules that inhibit CDK8/19 have been reported to potentiate the antiproliferative effects of anti-androgens nih.gov.
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling network in many cancers. Research in TNBC has shown that combining CDK8/19 inhibitors with mTOR inhibitors (like everolimus) or AKT inhibitors can lead to synergistic tumor suppression medchemexpress.com. This combination can restore and enhance the therapeutic response to mTOR inhibitors, even in tumors that have developed resistance medchemexpress.com.
| Targeted Therapy Class | Specific Agent(s) | Cancer Type | Observed Synergistic Effect |
|---|---|---|---|
| HER2 Inhibitors | Lapatinib, Trastuzumab | HER2+ Breast Cancer | Overcomes and prevents drug resistance nih.gov |
| EGFR Inhibitors | Gefitinib, Erlotinib, Cetuximab | Breast and Colon Cancer | Prevents the development of adaptive resistance nih.gov |
| Anti-androgens | Not specified | Prostate Cancer | Potentiates antiproliferative effects nih.gov |
| PI3K/AKT/mTOR Inhibitors | Everolimus, Capivasertib | Triple-Negative Breast Cancer | Enhances tumor suppression and restores drug sensitivity medchemexpress.com |
Combination with Immunotherapy Approaches
A growing area of interest is the combination of CDK8 inhibitors with immunotherapy to enhance the body's anti-tumor immune response. CDK8 plays a role in regulating immune cell function, and its inhibition can bolster the activity of key immune cells.
Notably, the inhibition of CDK8/19 has been shown to enhance the activity of Natural Killer (NK) cells, which are crucial for immune surveillance against tumors nih.gov. CDK8 inhibition can augment the production of cytotoxic molecules like perforin and granzyme B in NK cells, leading to enhanced lysis of leukemia cells nih.gov.
The CDK8/19 inhibitor BI-1347 has been shown to augment the anti-tumoral activity of anti-PD-1 antibodies and SMAC mimetic therapy, both of which promote T-cell mediated antitumor immunity aacrjournals.org. The combination of BI-1347 with a SMAC mimetic resulted in increased survival in a breast cancer model, an effect that was dependent on the presence of NK cells aacrjournals.org. This suggests that CDK8 inhibitors can be combined with modulators of the adaptive immune system to inhibit tumor growth by promoting NK cell function, independent of their direct activity on cancer cells aacrjournals.orgnih.gov.
Mechanistic Basis of Synergy
The synergistic effects of CDK8 inhibitors in combination therapies are rooted in their function as regulators of transcription and cellular signaling.
Transcriptional Reprogramming: A primary mechanism is the ability of CDK8 inhibitors to prevent transcriptional reprogramming that leads to drug resistance. Cancer cells often adapt to therapy by altering gene expression to activate survival pathways. By inhibiting CDK8, a key component of the Mediator complex that controls gene expression, these adaptive responses can be blocked nih.gov.
Inhibition of Compensatory Signaling: When a targeted therapy blocks one signaling pathway, cancer cells may compensate by upregulating another. CDK8 is often involved in these compensatory signaling mechanisms. The combination of a CDK8 inhibitor with a targeted therapy can prevent this escape route, leading to a more durable response mdpi.com. For example, the synergy with HER2 inhibitors is partly mediated through the PI3K/AKT/mTOR pathway nih.gov.
Phosphorylation of Key Proteins: CDK8 directly phosphorylates and regulates the activity of several key transcription factors, including STAT1, STAT3, and SMADs nih.govmdpi.comacs.org. The synergistic inhibition of STAT1 and STAT3 phosphorylation at the S727 site by both CDK8/19 and HER2-targeted drugs is a key mechanism in HER2+ breast cancer nih.gov. In the context of immunotherapy, CDK8/19 inhibitors suppress the phosphorylation of STAT1 at serine 727 (STAT1S727) in NK cells, which augments their cytotoxic function aacrjournals.orgnih.gov.
DNA Damage Response: In combination with chemotherapy, CDK8 inhibition can lead to an accumulation of DNA damage, pushing cancer cells towards apoptosis nih.gov.
Mechanisms of Adaptive Responses and Resistance to Cdk8 in 32
Characterization of Intrinsic Resistance Pathways
Intrinsic, or de novo, resistance refers to the inherent lack of response of cancer cells to a drug from the outset of treatment. For CDK8 inhibitors, this can manifest as a moderate or absent effect on cell growth in certain cancer cell lines. nih.gov While specific intrinsic resistance pathways to CDK8 inhibitors are still being fully elucidated, some general mechanisms can be inferred from the kinase inhibitor field.
Cell-Type Specificity: The dependence of a cancer cell on CDK8-regulated transcriptional programs is highly context-dependent. Some cell lines, despite expressing CDK8, may not rely on its kinase activity for survival and proliferation, rendering them intrinsically non-responsive to its inhibition. For instance, viability screening with three different CDK8 inhibitors identified both responsive and non-responsive acute myeloid leukemia (AML) cell lines. ashpublications.org
Pathway Redundancy: Cancer cells may possess or activate parallel signaling pathways that bypass the need for CDK8-mediated transcription for their growth and survival.
Target Accessibility: Though less common for small molecule inhibitors, factors limiting the drug's access to the CDK8 kinase within the cell could theoretically contribute to a lack of activity.
It is noteworthy that much of the research on CDK8 inhibitors focuses on their ability to overcome resistance to other drugs rather than on the intrinsic resistance to the CDK8 inhibitors themselves. aacrjournals.org Higher expression of CDK8 has been correlated with the failure of systemic therapy in breast cancer, suggesting its role in broader drug resistance phenotypes. aacrjournals.org
Mechanisms of Acquired Resistance to CDK8-IN-32 in Response to Prolonged Exposure
Acquired resistance develops in initially sensitive cancer cells after a period of treatment. This process is frequently driven by adaptive changes, including genetic mutations or non-genetic transcriptional and proteomic reprogramming. nih.gov
Studies involving prolonged exposure of cells to selective CDK8/19 inhibitors have begun to shed light on these adaptive mechanisms:
Compensatory Upregulation: Research has shown that prolonged inhibition of CDK8/19 can lead to a post-transcriptional increase in the protein levels of components of the core Mediator complex and the kinase module itself. sc.eduoup.comnih.gov This suggests a compensatory feedback mechanism where the cell attempts to overcome the kinase inhibition by increasing the amount of the target complex.
Transcriptional Adaptation: While initial CDK8/19 inhibition downregulates a small set of signal-inducible genes, prolonged exposure results in the upregulation of a much larger set of genes. sc.eduoup.comnih.gov This broad transcriptional adaptation indicates that cells can rewire their gene expression programs to survive and proliferate despite the continued presence of the inhibitor.
Notably, a primary therapeutic strategy proposed for CDK8 inhibitors is not as a standalone cytotoxic agent but to prevent the development of acquired resistance to other targeted therapies by blocking the transcriptional reprogramming that allows cells to adapt. nih.govaacrjournals.org For example, in multiple cancer cell line models, resistance to EGFR-targeting drugs developed within weeks, but this adaptation was consistently prevented by the co-administration of a CDK8/19 inhibitor. nih.gov
Role of this compound in Overcoming Resistance to Other Therapeutic Modalities
A significant area of research for CDK8 inhibitors is their role in combination therapies to prevent or overcome resistance to other anticancer agents. By inhibiting transcriptional reprogramming, CDK8 inhibitors can block the adaptive pathways that allow cancer cells to escape the effects of a primary drug. aacrjournals.orgmdpi.com
Numerous studies have demonstrated the efficacy of this approach across various cancer types and drug classes. CDK8/19 inhibitors have been shown to act synergistically with, prevent resistance to, or resensitize tumors to several therapeutic modalities.
Table 1: Efficacy of CDK8/19 Inhibitors in Overcoming Therapeutic Resistance
| Primary Drug Class | Specific Agent(s) | Cancer Type(s) | Effect of Combination with CDK8/19 Inhibitor |
|---|---|---|---|
| EGFR Inhibitors | Gefitinib, Erlotinib, Cetuximab | Breast Cancer, Colon Cancer | Prevents the development of acquired resistance. nih.gov |
| HER2 Inhibitors | Lapatinib (B449), Trastuzumab | HER2+ Breast Cancer | Synergistic growth inhibition; overcomes both innate and acquired resistance. aacrjournals.org |
| CDK4/6 Inhibitors | Palbociclib | ER+ Breast Cancer | Prevents the development of acquired resistance. aacrjournals.org |
| KRAS G12D Inhibitors | MRTX1133 | Pancreatic Ductal Adenocarcinoma | Overcomes acquired resistance by preventing immune evasion and remodeling of the tumor microenvironment. biorxiv.org |
| MEK Inhibitors | Trametinib | Neuroblastoma | Improves therapeutic response and enhances G0/G1 cell cycle arrest. nih.gov |
These synergistic effects highlight a key therapeutic rationale for CDK8 inhibition: to maintain the efficacy of other targeted drugs by locking cells in a drug-sensitive state and preventing their adaptive escape through transcriptional rewiring.
Transcriptional Reprogramming in Response to this compound
The central mechanism through which CDK8 and its inhibition influence drug resistance is the regulation of transcriptional reprogramming. nih.govmdpi.com Acquired drug resistance is often initiated by non-genetic, metastable transcriptional changes that allow a subpopulation of cells to survive therapy. nih.gov CDK8/19 are critical regulators of this process. aacrjournals.org
Regulation of Signal-Responsive Genes: CDK8/19 act as co-activators for a wide range of signal-responsive transcription factors, including STATs, NFκB, ER, HIF1α, and SMADs. oup.commdpi.com Inhibition of CDK8/19 kinase activity suppresses the de novo induction of genes activated by these pathways without affecting basal transcription globally. mdpi.com This selective suppression of adaptive, signal-induced transcription is key to its role in preventing resistance.
Epigenetic Reprogramming: In AML, CDK8 inhibitors have been shown to cause significant epigenetic reprogramming. This includes the activation of differentiation programs marked by H3K27me3 and the inhibition of oncogenic MYC-dependent gene signatures, ultimately leading to anti-leukemic effects. ashpublications.org
Response to Prolonged Inhibition: Upon sustained inhibition of CDK8/19, cells undergo a secondary transcriptional response. While a small number of genes are initially downregulated, a larger set of genes becomes upregulated over time. oup.comnih.gov This later-stage reprogramming may represent a cellular attempt to establish a new, drug-resistant steady state and is associated with the compensatory increase in Mediator complex proteins. oup.comnih.gov
By controlling the cell's ability to rapidly alter its gene expression in response to the stress of another cancer therapy, CDK8 inhibition effectively traps the cell in its initial drug-sensitive state, thereby preventing or delaying the emergence of a resistant phenotype. nih.govaacrjournals.org
Considerations for Research Methodologies in Studying Cdk8 in 32
Biochemical Kinase Assays for Potency and Selectivity
Biochemical kinase assays are fundamental for determining the intrinsic inhibitory activity of CDK8-IN-32 against CDK8 and its paralog CDK19, as well as assessing its selectivity across a broader panel of kinases. These in vitro assays typically measure the compound's ability to inhibit the phosphorylation of a substrate by the kinase in a cell-free system.
For instance, a substituted tricyclic benzimidazole, SEL120-34A (a novel CDK8 inhibitor), was found to inhibit the kinase activities of CDK8/CycC and CDK19/CycC complexes with IC₅₀ values of 4.4 nM and 10.4 nM, respectively, and a dissociation constant (Kd) for the CDK8 protein estimated at 3 nM oncotarget.com. Another potent and selective CDK8 inhibitor, ABM-3249, showed an IC₅₀ of 1.4 nM in a biochemical assay and maintained good kinase selectivity, inhibiting less than 50% of other CDK family members at 1 µM aacrjournals.org. Similarly, the CDK8/CDK19 inhibitor BI-1347 exhibits an IC₅₀ of 1 nM against CDK8/cyclin C opnme.com. These assays often involve competitive displacement of a reporter probe designed to target the ATP binding site of CDK8 or CDK19 nih.gov.
Table 1: Biochemical Potency of Selected CDK8 Inhibitors
| Compound (Example) | Target Kinase | IC₅₀ (nM) | Kd (nM) | Selectivity Profile | Reference |
| SEL120-34A | CDK8/CycC | 4.4 | 3 (for CDK8) | Weak inhibition of CDK9 (1070 nM), no obvious activity against CDK1, 2, 4, 6, 5, 7 medchemexpress.com | oncotarget.com |
| CDK19/CycC | 10.4 | - | |||
| ABM-3249 | CDK8 | 1.4 | - | <50% inhibition on all other CDK family members at 1 µM aacrjournals.org | aacrjournals.org |
| BI-1347 | CDK8/CycC | 1 | - | Selective nanomolar CDK8 inhibitor opnme.com | opnme.com |
| CCT251545 | CDK8/CDK19 | - | - | >100-fold selectivity over 291 other kinases researchgate.net | researchgate.net |
| MSC2530818 | CDK8 | 2.6 | - | Potent, selective medchemexpress.com | medchemexpress.com |
Kinome-wide selectivity profiling, often conducted at concentrations like 1 µM or 50 nM across hundreds of kinases, is critical to identify potential off-target effects that could contribute to toxicity or unintended biological outcomes nih.govresearchgate.netkddf.org. For instance, CCT251545 demonstrated over 100-fold selectivity over 291 other kinases researchgate.net.
Cell-Based Reporter Assays (e.g., Wnt activity, specific gene promoters)
Cell-based reporter assays are employed to evaluate the functional impact of this compound within a living cellular context, reflecting its ability to modulate specific signaling pathways or gene expression programs. CDK8 is known to regulate transcription by associating with the Mediator complex and influencing pathways such as Wnt/β-catenin signaling oncotarget.comacs.orgfrontiersin.org.
Reporter gene assays, such as those utilizing Wnt-specific reporter systems (e.g., 7dF3 WNT-specific reporter gene assay), can measure the inhibition of Wnt-dependent transcription by CDK8 inhibitors acs.orgmedchemexpress.com. For example, Senexin A, another CDK8/19 inhibitor, was found to inhibit β-catenin-dependent transcription in HCT116 colon carcinoma cells pnas.org. These assays provide insights into the cellular potency of this compound, often showing a drop-off from in vitro binding affinity to cell-based activity acs.org.
Beyond Wnt, CDK8/19 inhibitors can affect the induction of transcription factor EGR1 upon serum readdition pnas.org. The inhibition of STAT1 phosphorylation at serine 727 (S727) is a widely recognized cellular biomarker of CDK8 activity, and its reduction by CDK8 inhibitors like SEL120-34A and CCT251545 confirms their cellular potency oncotarget.comresearchgate.netacs.orgreactionbiology.com.
Transcriptomic Analyses (e.g., RNA-seq, microarray) for Gene Expression Profiling
Transcriptomic analyses, including RNA sequencing (RNA-seq) and microarray, are powerful tools to comprehensively profile changes in gene expression induced by this compound. These methods help to identify the global transcriptional programs regulated by CDK8/CDK19 and how their inhibition by this compound affects these programs.
Studies have shown that CDK8/19 inhibition can lead to significant changes in gene expression. For instance, SEL120-34A revealed selective activity on genes regulated by STATs and NUP98-HOXA9 signaling in AML cells oncotarget.com. Transcriptomic effects of CDK8/CDK19 inhibition are often kinase-dependent, impacting signal-inducible genes nih.govsc.eduoup.com. Initially, a small number of signal-inducible genes might be downregulated, with a larger set of genes being upregulated upon prolonged inhibition nih.govsc.edu.
In prostate cancer cells, CDK8/19 inhibition can upregulate MYC and proliferation-associated pathways, although this may not always translate to major effects on in vitro cell proliferation biorxiv.org. In ER-positive breast cancer cells, CDK8/19 inhibition by compounds like Senexin A can suppress estrogen-induced transcription, affecting a significant portion of estrogen-regulated genes nih.gov. Transcriptome analysis has also shown that CDK8 kinase activity regulates several components of the glycolytic cascade in colorectal cancer cells mdpi.com.
Proteomic and Phosphoproteomic Approaches (e.g., Mass Spectrometry for target engagement and downstream phosphorylation)
Proteomic and phosphoproteomic approaches, primarily using mass spectrometry, are essential for confirming target engagement of this compound and elucidating its downstream effects on protein phosphorylation. Since CDK8 is a kinase, its primary function is to phosphorylate target proteins, making phosphoproteomics particularly relevant.
Pharmacodynamic assessments often reveal effective target engagement by showing reduced phosphorylation levels of CDK8 substrates patsnap.com. For example, CDK8 inhibitors like SEL120-34A and ABM-3249 consistently reduce the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) in cancer cells in vitro oncotarget.comaacrjournals.org. This reduction in STAT phosphorylation is a key biomarker of CDK8 activity researchgate.netacs.orgreactionbiology.com.
Detailed proteomic and phosphoproteomic analyses have been conducted to understand the effects of CDK8 and CDK19. These studies, using selective small molecule inhibitors and genetic modifications, have shown that CDK8 and CDK19 have similar qualitative effects on protein phosphorylation and gene expression nih.govsc.eduoup.com. CDK8 can also directly phosphorylate transcription factors such as E2F1 and STAT1 mdpi.com. Inhibition of CDK8 can lead to increased STAT3 phosphorylation in certain cell lines, such as triple-negative breast cancer MDA-MB-468 cells mdpi.com.
Cellular Phenotypic Assays (e.g., proliferation, migration, invasion, apoptosis, cell cycle analysis)
Cellular phenotypic assays are used to assess the direct biological consequences of this compound treatment on cancer cell behavior. These assays provide critical data on the compound's ability to inhibit growth, induce cell death, or affect metastatic potential.
Proliferation: CDK8 knockdown or inhibition can reduce cell proliferation in various cancer cell lines, including colorectal carcinoma HCT-116 cells nih.govmdpi.com, prostate cancer cells semanticscholar.org, and estrogen receptor-positive breast cancer cells nih.govmdpi.com. However, some studies note that CDK8/19 inhibitors may have little or no effect on the growth of most cell lines, often exerting cytostatic rather than cytotoxic effects mdpi.commdpi.comnih.gov.
Apoptosis: CDK8 inhibition can induce apoptosis in certain cancer cell lines, such as triple-negative breast cancer MDA-MB-468 cells and prostate cancer cells mdpi.comsemanticscholar.org.
Cell Cycle Analysis: CDK8 knockdown in colorectal cancer cell lines has been shown to reduce the number of cells in the G1 and S phases mdpi.com.
Migration and Invasion: CDK8 has been implicated in promoting cell migration and invasion in various cancers, including colorectal, ovarian, pancreatic, and prostate cancers frontiersin.orgmdpi.comsemanticscholar.orgacs.orgeuropeanreview.org. Inhibition or knockdown of CDK8/CDK19 can significantly reduce migration and invasiveness in prostate cancer cell lines and attenuate invasion in lung squamous cell carcinoma mdpi.comsemanticscholar.orgnih.gov. For instance, a novel CDK8 inhibitor, P162-0948, was shown to reduce cell migration in A549 human alveolar epithelial cells acs.org.
Table 2: Cellular Phenotypic Effects of CDK8 Inhibition (Examples)
| Phenotypic Assay | Effect of CDK8 Inhibition/Knockdown | Cell Line/Cancer Type | Reference |
| Proliferation | Reduced | HCT-116 (CRC), Prostate cancer, ER+ Breast cancer | nih.govnih.govmdpi.comsemanticscholar.org |
| Apoptosis | Induced | MDA-MB-468 (TNBC), Prostate cancer | mdpi.comsemanticscholar.org |
| Cell Cycle | Reduced G1/S phase cells | CRC cell lines | mdpi.com |
| Migration/Invasion | Reduced | Prostate cancer, Lung squamous cell carcinoma, A549 (alveolar epithelial) | mdpi.comsemanticscholar.orgacs.orgnih.gov |
Genetic Perturbation Techniques (e.g., shRNA, CRISPR-Cas9 knockdown/knockout of CDK8/CDK19)
Genetic perturbation techniques, such as short hairpin RNA (shRNA) for knockdown and CRISPR-Cas9 for knockout, are invaluable for validating the on-target effects of this compound. By genetically depleting CDK8 or CDK19, researchers can compare the resulting cellular phenotypes and gene expression changes with those observed upon pharmacological inhibition, thereby confirming that the compound's effects are indeed due to its intended target.
Studies have frequently used shRNA and CRISPR-Cas9 to investigate the roles of CDK8 and CDK19 opnme.comacs.orgnih.govoup.comnih.govmdpi.comsemanticscholar.orgmdpi.comdana-farber.org. For example, CDK8 knockdown in colorectal cancer cell lines has been shown to reduce cell proliferation and decrease the number of cells in the G1 and S phases mdpi.com. Similarly, shRNA-mediated knockdown of CDK8 can repress cell proliferation, induce apoptosis, and reduce the expression of Wnt/β-catenin pathway components in prostate cancer cells semanticscholar.org.
Genetic modifications have also revealed that CDK8 and CDK19 often have similar qualitative effects on protein phosphorylation and gene expression, suggesting functional redundancy in certain contexts nih.govsc.eduoup.com. These techniques are crucial for distinguishing kinase-dependent effects from kinase-independent roles of CDK8/CDK19 nih.gov.
In Vivo Model Systems (e.g., xenograft models, genetically engineered mouse models) for efficacy studies
CDK8 inhibitors have demonstrated promising in vivo efficacy. SEL120-34A, for instance, showed AML tumor growth inhibition in xenograft models, correlating with significant repression of STAT5 S726 phosphorylation oncotarget.com. ABM-3249 exhibited excellent anti-tumor activities in multiple in vivo models, achieving complete remission in an AML MV4-11 xenograft model and showing synergistic effects with anti-PD1 therapy in a murine colon cancer model aacrjournals.org. BI-1347 also resulted in tumor growth inhibition in an in vivo xenograft model opnme.com.
While CDK8 inhibition can suppress tumor growth in various models, including ER-positive breast cancer xenografts nih.gov, its effects can sometimes be context-dependent. For example, the tumor-suppressive effects of CDK8 knockdown or inhibition in colon cancer were found to be site-specific, primarily affecting tumor growth in the liver but not in other sites like the cecum or spleen nih.govnih.gov. This site-specific effect may be related to the environment-specific roles of factors like TIMP3 and matrix metalloproteinases nih.gov.
In addition to direct tumor suppression, CDK8/19 inhibitors can influence the tumor microenvironment by suppressing tumor-promoting paracrine activities of stromal fibroblasts and stimulating tumor surveillance by immune cells pnas.org. They have also been found to prevent or reverse resistance to various anticancer agents mdpi.compnas.org.
Table 3: In Vivo Efficacy of CDK8 Inhibitors (Examples)
| Compound (Example) | Model System | Key Findings | Reference |
| SEL120-34A | AML xenograft | Tumor growth inhibition, repression of STAT5 S726 phosphorylation | oncotarget.com |
| ABM-3249 | AML MV4-11 xenograft, murine colon cancer (MC38, B16F10) | Complete remission in AML, anti-tumor activity, synergistic with anti-PD1 | aacrjournals.org |
| CCT251545 | WNT-dependent tumors | Demonstrated in vivo activity | researchgate.net |
| Senexin B | ER-positive breast cancer xenografts | Suppressed tumor growth, augmented fulvestrant (B1683766) effects | nih.gov |
| RVU120 | TNBC xenograft models | Single agent efficacy, predicted by 3D spheroid viability assay | aacrjournals.org |
Future Research Trajectories for Cdk8 in 32
Elucidating the Context-Dependent Dual Role of CDK8 Inhibition
CDK8 exhibits a dual role in cellular processes, acting as both an activator and a repressor of gene expression, and its function can be highly context-dependent patsnap.commdpi.compatsnap.comoncotarget.com. In some tumor types, CDK8 functions as an oncogene, promoting cell proliferation and tumor progression, while in others, it may exhibit tumor-suppressive functions patsnap.comfrontiersin.orgmdpi.comresearchgate.net. For instance, in colorectal cancer, CDK8 has been identified as a driver oncogene regulating beta-catenin activity patsnap.compatsnap.com. Conversely, studies in murine intestinal tumor models have shown that CDK8 deletion can lead to increased tumor size and growth rate researchgate.net.
Further research is needed to fully elucidate the specific cellular and molecular contexts that dictate CDK8's oncogenic or tumor-suppressive roles. This includes investigating how CDK8 inhibition influences various signaling pathways, such as Wnt/β-catenin, TGF-β/BMP, and STAT signaling, which are crucial for cell growth and fate frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org. Understanding these context-dependent mechanisms is vital for predicting the efficacy and potential adverse effects of CDK8-IN-32 in different disease settings.
Discovery and Development of Improved CDK8/CDK19 Inhibitors based on Structure-Activity Relationships and Novel Chemotypes
Despite the development of various CDK8/CDK19 inhibitors, there remains a need for compounds with improved potency, selectivity, and pharmacokinetic (PK) profiles sc.eduacs.org. Research efforts are focused on leveraging structure-activity relationships (SAR) and exploring novel chemotypes to overcome challenges such as off-target toxicities and limited efficacy observed with earlier compounds patsnap.comsc.eduacs.orgresearchgate.net.
Current strategies involve designing inhibitors that bind competitively to the ATP-binding pocket or induce conformational changes in the kinase, thereby disrupting its enzymatic activity and interaction with Mediator complex components patsnap.compatsnap.com. For example, the quinoline-6-carbonitrile (B150825) series, including Senexin C, has shown promise with improved potency and metabolic stability sc.edu. The thienopyridine series is also being explored for its SAR to guide future development sc.eduresearchgate.net. The development of PROteolysis TArgeting Chimeras (PROTACs) that can degrade both CDK8 and CDK19 is another promising avenue to address kinase-independent functions sc.edu.
Identification of Predictive Biomarkers for Response to this compound
Identifying reliable predictive biomarkers is crucial for a precision medicine approach, ensuring that this compound is administered to patient populations most likely to benefit, while minimizing risks of adverse effects patsnap.comoncotarget.commdpi.comnih.gov. Biomarkers could help in selecting patients and monitoring treatment response.
One potential biomarker is the phosphorylation status of STAT1 (pSTAT1), as CDK8 inhibition has been shown to decrease or suppress pSTAT1 levels acs.orgoncotarget.commdpi.com. Transcriptional profiling studies have also identified gene expression programs associated with stem cell phenotypes that correlate with sensitivity to CDK8 inhibitors in acute myeloid leukemia (AML) cells oncotarget.com. Further research is needed to establish whether these and other potential biomarkers, such as E2F1 protein levels or STAT3 phosphorylation, can reliably predict response to CDK8-targeted therapy in a clinical context mdpi.com.
Further Exploration of Combinatorial Therapeutic Strategies
This compound, and CDK8/CDK19 inhibitors, show promise in combination therapies, potentially enhancing efficacy and overcoming resistance mechanisms frontiersin.orgmdpi.compatsnap.comnih.govgoogle.comsc.edunih.govnih.gov. The rationale for combination therapy stems from CDK8's ability to modulate various oncogenic signaling pathways and its role in transcriptional adaptation to other targeted therapies.
Studies have demonstrated synergistic effects when CDK8/CDK19 inhibitors are combined with:
Hormonal therapies: For instance, Senexin B in combination with fulvestrant (B1683766) in breast cancer models showed enhanced tumor-suppressive effects mdpi.comnih.gov. CDK8/CDK19 inhibition can also suppress estrogen-induced transcription in ER-positive breast cancer cells nih.govsc.edu.
Chemotherapeutic agents: CDK8/CDK19 inhibitors have been shown to increase the efficacy of chemotherapy by modulating paracrine activities frontiersin.orgfrontiersin.orgnih.gov.
MEK inhibitors: CDK8 inhibition can prevent compensatory upregulation of pro-growth gene expression induced by MEK inhibition, improving response in RAS-mutant neuroblastoma and other solid tumors nih.gov.
PARP inhibitors: The combination of PARP inhibitors and CDK8 inhibitors is being explored as a new direction for tumor treatment due to their potential to induce DNA damage frontiersin.org.
Immunotherapies: CDK8/CDK19 inhibitors can enhance natural killer (NK) cell function and alter cytokine profiles, potentially increasing the efficacy of combination treatments with immune checkpoint inhibitors frontiersin.orgpatsnap.comoncotarget.comaacrjournals.orgresearchgate.net.
Future research will focus on detailed mechanistic studies and carefully designed clinical trials to determine optimal therapeutic windows, dosing strategies, and the specific patient populations that would benefit most from these combinations patsnap.com.
Understanding the Role of this compound in Stem Cell Biology and Reprogramming
CDK8 plays a significant role in maintaining the "stemness" of cancer cells and regulating differentiation in both tumors and embryonic stem cells frontiersin.orgpatsnap.comresearchgate.netmdpi.comnih.govelifesciences.org. Inhibition of CDK8 has been shown to promote differentiation in tumors and embryonic stem cells by altering the expression of genes, including those controlled by MYC frontiersin.orgpatsnap.com.
Research trajectories include:
Cellular Reprogramming: CDK8 inhibition has been identified as a general molecular barrier in various cell reprogramming processes, promoting plasticity and cell fate conversion, such as the reprogramming of fibroblasts into hepatocyte-like cells or adipocytes researchgate.netnih.gov.
Pluripotency: Inhibition of CDK8 in primed pluripotent stem cells can convert them to a naive state of pluripotency by activating pluripotency programs and suppressing developmental programs researchgate.net.
Myometrial Stem Cells: Pharmacological inhibition of CDK8/CDK19 in myometrial stem cells has been shown to remove a barrier to myogenic differentiation, leading to phenotypes characteristic of uterine fibroids researchgate.net.
Further investigations into how this compound influences these processes, including its impact on super-enhancer reprogramming and the underlying transcriptional and epigenomic changes, are crucial researchgate.netelifesciences.orgresearchgate.net.
Investigating this compound in Immune Modulation and Inflammation Research
Beyond cancer, CDK8 inhibitors are being explored for their potential in treating inflammatory and autoimmune diseases due to CDK8's role in modulating immune-related transcription frontiersin.orgpatsnap.comfrontiersin.orgnih.govnih.govnih.govresearchgate.net.
Key areas of investigation include:
Cytokine Production: CDK8 inhibition can lead to beneficial alterations in cytokine production, specifically by upregulating anti-inflammatory cytokines like IL-10 and decreasing pro-inflammatory cytokines such as IL-8 and IL-17A/F frontiersin.orgpatsnap.comfrontiersin.orgnih.govnih.govnih.govresearchgate.net.
Immune Cell Differentiation: CDK8/CDK19 inhibitors have been shown to promote the differentiation of regulatory T cells (Tregs) and enhance natural killer (NK) cell function, which can be beneficial in autoimmune disorders and for antitumor immune responses patsnap.comoncotarget.comaacrjournals.orgnih.gov.
NF-κB Regulation: CDK8/CDK19 regulate NF-κB-mediated gene expression in response to various stimuli, impacting inflammation-associated genes frontiersin.orgnih.gov.
Future research will focus on thoroughly investigating potential toxicities associated with immunomodulatory doses of this compound and similar inhibitors in vivo, as well as identifying biomarkers to guide their use in inflammatory conditions patsnap.comnih.gov.
Q & A
Q. What experimental methodologies are essential for validating the selectivity of CDK8-IN-32 in kinase inhibition studies?
To confirm selectivity, researchers should employ competitive binding assays (e.g., ATP-binding site competition) and kinase profiling panels covering diverse kinase families. Dose-response curves (IC50 values) across isoforms (e.g., CDK8 vs. CDK9) help distinguish off-target effects . Additionally, crystallographic studies or molecular docking simulations provide structural insights into binding interactions .
Q. How should researchers design in vitro assays to assess this compound’s impact on transcriptional regulation?
Use RNA sequencing or qPCR to quantify changes in Mediator complex-dependent genes (e.g., MYC or STAT1). Pair this with chromatin immunoprecipitation (ChIP) to measure CDK8 occupancy at target promoters. Include positive controls (e.g., known CDK8 inhibitors) and negative controls (DMSO-treated cells) to validate assay specificity .
Q. What are the critical parameters for ensuring reproducibility in this compound dose-response experiments?
Standardize cell lines (e.g., HCT-116 for colorectal cancer models), passage numbers, and culture conditions. Use serial dilutions to cover a broad concentration range (e.g., 1 nM–10 µM) and triplicate technical replicates. Normalize data to vehicle controls and report confidence intervals for IC50/EC50 values .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cancer models be systematically analyzed?
Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell line genetic backgrounds, assay endpoints). Perform pathway enrichment analysis (e.g., KEGG, GO) to contextualize differential responses. Validate hypotheses using isogenic cell lines (e.g., CRISPR-edited CDK8 knockouts) .
Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?
Employ prodrug modification to enhance solubility or nanoparticle encapsulation for targeted delivery. Use LC-MS/MS to quantify plasma and tissue concentrations over time. Pair with PD/PK modeling to correlate exposure levels with biomarker modulation (e.g., p-STAT1 inhibition) .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism in stem cell maintenance?
Combine transcriptomics , proteomics , and epigenetic profiling (ATAC-seq) to map regulatory networks. Apply machine learning (e.g., LASSO regression) to identify predictive biomarkers of response. Validate findings in 3D organoid models to recapitulate stem cell niches .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other therapeutics?
Use Chou-Talalay combination indices to quantify synergy/antagonism. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal in vivo data, utilize mixed-effects models to account for individual variability .
Q. How can researchers address batch variability in this compound synthesis and characterization?
Implement quality control protocols :
- HPLC purity checks (>95% purity threshold).
- NMR/HRMS for structural confirmation.
- Stability testing under storage conditions (e.g., -80°C vs. room temperature). Document lot-to-lot variability in supplementary materials .
Data Interpretation & Reporting
Q. What criteria should guide the inclusion of this compound data in high-impact publications?
Follow ARRIVE guidelines for preclinical studies:
- Disclose sample size justifications (power analysis).
- Provide raw data (e.g., dose-response curves) in repositories like Figshare.
- Use MIAME standards for omics data submission to GEO or ArrayExpress .
Q. How should researchers handle negative or inconclusive results in this compound studies?
Report effect sizes and confidence intervals to contextualize findings. Use sensitivity analyses to explore alternative hypotheses (e.g., off-target effects). Publish in journals emphasizing null results (e.g., PLOS ONE) to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
